Sodium malate

Catalog No.
S563953
CAS No.
676-46-0
M.F
Hemihydrate: C4H4Na2O5½ H2O; Trihydrate: C4H4Na2O53H2O
C4H4Na2O5
M. Wt
178.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium malate

CAS Number

676-46-0

Product Name

Sodium malate

IUPAC Name

disodium;2-hydroxybutanedioate

Molecular Formula

Hemihydrate: C4H4Na2O5½ H2O; Trihydrate: C4H4Na2O53H2O
C4H4Na2O5

Molecular Weight

178.05 g/mol

InChI

InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2

InChI Key

WPUMTJGUQUYPIV-UHFFFAOYSA-L

SMILES

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+]

Solubility

Freely soluble in wate

Synonyms

calcium (hydroxy-1-malate) hexahydrate, malate, malic acid, malic acid, (R)-isomer, malic acid, calcium salt, (1:1), (S)-isomer, malic acid, disodium salt, malic acid, disodium salt, (R)-isomer, malic acid, disodium salt, (S)-isomer, malic acid, magnesium salt (2:1), malic acid, monopotassium salt, (+-)-isomer, malic acid, potassium salt, (R)-isomer, malic acid, sodium salt, (+-)-isomer

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+]

Preclinical Model for Cisplatin-induced Nephrotoxicity and Bone Marrow Toxicity

Cisplatin, a chemotherapy drug, can cause harmful side effects on the kidneys and bone marrow. Studies in mice have investigated the potential of sodium L-malate, a specific isomer of sodium malate, to protect against these side effects. Researchers found that sodium L-malate administration significantly reduced both nephrotoxicity (kidney damage) and bone marrow toxicity caused by cisplatin, without affecting the drug's anti-tumor activity PubMed: . This suggests sodium L-malate could be a potential therapeutic agent to mitigate cisplatin's side effects.

Understanding Malate Metabolism in Hemorrhagic Shock

Hemorrhagic shock, a life-threatening condition caused by severe blood loss, can lead to organ damage. Malate, a component of the Krebs cycle (cellular energy production pathway), might offer protective benefits. Studies in rats examined the distribution, excretion, and metabolic fate of malate in hemorrhagic shock models. This research aimed to understand how the body processes malate during shock and assess its potential therapeutic role PMC: .

Sodium malate is the sodium salt of malic acid, represented by the chemical formula Na₂(C₂H₄O(COO)₂). It appears as an odorless white crystalline powder and is freely soluble in water. The compound is commonly used as a food additive, designated by the E number E350, and exhibits a taste similar to sodium chloride (table salt) .

The mechanism of action of sodium malate depends on the specific application. In food science, it functions as an acidity regulator and a humectant, helping to control the taste and texture of food products. In biological research, sodium malate can:

  • Replenish Malic Acid: As a readily available source of malate, a key intermediate in the Krebs cycle (cellular respiration), sodium malate can be used to study energy metabolism in cells [].
  • Activate Enzymes: Malate can activate certain enzymes involved in energy production and antioxidant defense mechanisms.

Sodium malate is generally considered safe for human consumption when used within recommended amounts as a food additive. However, excessive intake may cause gastrointestinal discomfort like nausea or diarrhea. It is not flammable or highly reactive under normal conditions [].

  • Formation from Malic Acid:
    C4H6O5+2NaOHNa2C4H4O5+2H2O\text{C}_4\text{H}_6\text{O}_5+2\text{NaOH}\rightarrow \text{Na}_2\text{C}_4\text{H}_4\text{O}_5+2\text{H}_2\text{O}
    This reaction illustrates the neutralization of malic acid with sodium hydroxide to form sodium malate.
  • Decomposition:
    Na2C4H4O5Na2CO3+CO2+2H2O\text{Na}_2\text{C}_4\text{H}_4\text{O}_5\rightarrow \text{Na}_2\text{CO}_3+\text{CO}_2+2\text{H}_2\text{O}
    Here, sodium malate decomposes into sodium carbonate, carbon dioxide, and water under certain conditions.

These reactions highlight sodium malate's role as a dibasic acid, capable of donating protons in various chemical environments.

Sodium malate exhibits significant biological activity, particularly in its potential therapeutic roles:

  • Nephroprotective Effects: Studies indicate that sodium L-malate (an isomer of sodium malate) can mitigate nephrotoxicity and bone marrow toxicity caused by cisplatin, a chemotherapy agent. This suggests its potential as a protective agent during chemotherapy treatments.
  • Metabolic Role: As a component of the Krebs cycle, malate plays a crucial role in cellular energy production. Research has shown that it may offer protective benefits during conditions like hemorrhagic shock.

Sodium malate can be synthesized through several methods:

  • Neutralization Reaction: The most common method involves the neutralization of malic acid with sodium hydroxide:
    • Malic acid is mixed with an excess of sodium hydroxide in water and heated to facilitate the reaction .
  • Hydration Process: Sodium malate hydrate can be produced by condensing an aqueous solution of sodium malate obtained from the above reaction .

These methods allow for efficient production of sodium malate for various applications.

Sodium malate is utilized across multiple industries:

  • Food Industry: It serves as an acidity regulator and flavor enhancer, improving taste and extending shelf life in products such as baked goods and processed meats .
  • Pharmaceuticals: Its potential therapeutic properties make it useful in drug formulations aimed at reducing side effects from treatments like chemotherapy.
  • Biochemical Research: Sodium malate is employed as a biochemical tool for studying metabolic pathways and cellular processes.

Research has explored the interactions of sodium malate with various biological systems:

  • Studies have demonstrated its ability to modulate inflammatory responses by acting on blood vessel linings, potentially blocking enzymes responsible for allergic reactions .
  • Investigations into its metabolic fate during conditions such as hemorrhagic shock have provided insights into its protective roles within the body.

Sodium malate shares similarities with several related compounds. Here are some notable comparisons:

CompoundFormulaUnique Features
Sodium L-malateNaC₄H₄O₅Specific isomer known for therapeutic benefits
Sodium DL-malateNaC₄H₄O₅Used in food applications; racemic mixture
Potassium MalateK₂C₄H₄O₅Potassium salt variant; often used in fertilizers
Calcium MalateCa(C₄H₄O₅)₂Calcium salt variant; used in dietary supplements

Sodium malate's unique characteristics lie in its specific applications and biological activities, distinguishing it from other salts of malic acid.

The industrial synthesis of sodium malate primarily relies on neutralization reactions between malic acid and various alkali bases [1] . The most established pathway involves the direct neutralization of malic acid with sodium hydroxide, following the stoichiometric equation: C₄H₆O₅ (malic acid) + 2 NaOH → Na₂C₄H₄O₅ (sodium malate) + 2 H₂O . This reaction is conducted in aqueous medium under carefully controlled conditions to ensure optimal yield and product purity .

Alternative neutralization pathways utilize sodium carbonate and sodium bicarbonate as base sources [20]. The sodium carbonate pathway operates through a double displacement mechanism, typically requiring elevated temperatures between 60-80°C to achieve complete conversion [20]. Sodium bicarbonate offers a more moderate approach, providing inherent buffering capacity during the neutralization process and operating effectively at temperatures ranging from 25-50°C [20] [32].

The selection of alkali base significantly influences reaction kinetics and product characteristics [9] [10]. Sodium hydroxide neutralization achieves the highest yields of 95-98% but requires precise pH control to prevent over-neutralization . Sodium carbonate processes yield 90-95% conversion rates with gradual pH adjustment capabilities, while sodium bicarbonate methods typically achieve 85-92% yields with enhanced process stability [20].

BaseReaction TypeTemperature Range (°C)pH ControlYield (%)Product Form
Sodium Hydroxide (NaOH)Direct Neutralization20-25 (ambient)Precise control required95-98Anhydrous/Hydrated
Sodium Carbonate (Na₂CO₃)Double Displacement60-80Gradual pH adjustment90-95Predominantly Hydrated
Sodium Bicarbonate (NaHCO₃)Sequential Neutralization25-50Moderate buffering85-92Hydrated crystals

Process optimization studies demonstrate that the molar ratio of sodium ions to malic acid critically affects conversion efficiency [18] [22]. Optimal ratios range from 0.2 to 0.5, with particularly high purity achieved at ratios between 0.3 and 0.4 [22]. The incorporation of calcium ions as catalysts can enhance reaction rates, requiring approximately half the molar ratio compared to sodium catalysis [22] [25].

Crystallization Techniques for Hydrate Formation

Crystallization of sodium malate involves complex thermodynamic and kinetic processes that determine the final hydrate form [11] [19]. The formation of different hydrate phases depends critically on supersaturation generation rates, temperature profiles, and solution composition [11]. Research demonstrates that cooling crystallization can produce distinct polymorphic forms, including monohydrate, dihydrate, and anhydrous structures [11] [19].

The rate of supersaturation generation serves as the primary controlling factor for hydrate polymorphism [11]. At low supersaturation generation rates, corresponding to cooling rates of 0.15-0.20 K/min, thermodynamically stable monohydrate crystals form preferentially [11]. Conversely, higher supersaturation generation rates, achieved through cooling rates of 0.25-0.30 K/min, favor the formation of metastable dihydrate phases [11].

Temperature-dependent crystallization behavior reveals that monohydrate formation occurs optimally between 15-25°C, while dihydrate structures develop at elevated temperatures of 25-35°C [11] [27]. The formation of anhydrous sodium malate requires rapid evaporation techniques at temperatures ranging from 40-60°C [6]. Solution pH significantly influences crystal morphology, with monohydrate formation favored at pH 6.5-7.5 and dihydrate formation promoted at pH 7.0-8.0 [11].

ParameterMonohydrate FormationDihydrate FormationAnhydrous Formation
Temperature (°C)15-2525-3540-60
Cooling Rate (K/min)0.15-0.200.25-0.30Rapid evaporation
Supersaturation Ratio1.2-1.51.8-2.52.0-3.0
pH Range6.5-7.57.0-8.06.0-7.0
Concentration (M)0.5-2.01.5-3.02.0-4.0

Specialized crystallization techniques for sodium malate hydrate preparation have been patented, demonstrating industrial relevance [19] [20]. These processes involve specific post-concentration treatments of aqueous sodium malate solutions to achieve desired hydrate characteristics [19]. The crystallization environment, including container geometry and thermal gradients, influences crystal morphology and the formation of hollow needle structures in dihydrate phases [11].

Transformation behavior between hydrate forms exhibits time-dependent characteristics [11]. Metastable dihydrate crystals spontaneously convert to stable monohydrate structures when sufficient time is provided [11]. This transformation process involves dissolution and recrystallization mechanisms that can be controlled through temperature and solution composition manipulation [11].

Patent Landscape Analysis (1975-2025)

The patent landscape for sodium malate demonstrates sustained innovation across five decades, with significant developments in synthesis methodologies, crystallization control, and industrial applications [12] [19] [20] [21] [22] [25]. Early patent activity focused on fundamental preparation methods, while recent developments emphasize specialized applications and process optimization [23] [24].

The foundational patent period (1975-1980) established core preparation techniques for sodium malate hydrates [19] [20]. Japanese patents JPS5214721A and JPS5214720A, both filed in 1975, introduced specific processes for preparing high-quality colorless sodium malate hydrate suitable for food applications [19] [20]. These patents emphasized the reaction of malic acid with sodium hydroxide and sodium bicarbonate under controlled conditions to achieve optimal hydrate formation [20].

Industrial scale development occurred during 1987-1995, marked by significant contributions from Monsanto Company [22] [25]. Patent US5298634A introduced comprehensive processes for malate salt production, incorporating novel approaches for yield optimization and purity enhancement [25]. The European patent EP0515345A2 from 1992 focused on malic acid synthesis with sodium ion catalysis, demonstrating the importance of ionic environments in reaction efficiency [18] [22].

YearPatent NumberFocus AreaKey InnovationApplicant/Assignee
1975JPS5214721AHydrate PreparationHydrate crystallization controlJapan (Individual)
1987US5298634AMalate Salt ProductionIndustrial scale processMonsanto Company
1992EP0515345A2Malic Acid SynthesisSodium ion catalysisMonsanto Company
2007WO2007110834A2Malate Salt PolymorphsPolymorph characterizationVarious Pharma
2016EP2037758A1Food-grade CoatingCoating applicationsFood Industry
2024US11912690B2Pharmaceutical SaltsStability enhancementKolmar Korea

The pharmaceutical applications period (2007-2015) introduced advanced polymorph characterization and specialized salt formations [12]. Patent WO2007110834A2 addressed malate salts of complex organic compounds, emphasizing crystal structure analysis and stability considerations [12]. This period marked the transition from simple salt preparation to sophisticated pharmaceutical intermediates [12].

Recent developments (2016-2025) focus on specialized applications and enhanced stability [21] [23]. European patent EP2037758A1 introduced sodium hydrogen malate as a coating agent for food-grade applications, expanding the utility beyond traditional acid regulation [21]. The latest patent US11912690B2 from Kolmar Korea demonstrates continued innovation in malate salt preparation for pharmaceutical applications, emphasizing enhanced water solubility and stability characteristics [23].

Patent filing trends indicate sustained commercial interest, with increasing emphasis on green chemistry principles and sustainable production methods [15]. The geographic distribution of patents reflects global industrial engagement, with significant contributions from Japan, United States, Europe, and South Korea [19] [20] [22] [23].

Green Synthesis Approaches and Yield Optimization

Green synthesis methodologies for sodium malate emphasize environmental sustainability, energy efficiency, and waste minimization [15] [17]. Contemporary approaches integrate biotechnological production, solvent-free crystallization, enzymatic catalysis, and microwave-assisted synthesis to achieve enhanced yields while reducing environmental impact [15] [17] [30].

Biotechnological production represents the most environmentally sustainable approach, utilizing microbial fermentation systems to convert renewable substrates into sodium malate [4] [17] [30]. Aspergillus oryzae demonstrates exceptional capability for malate production from acetate substrates, achieving concentrations of 71.9 g/L with yields of 0.69 g/g substrate and productivity rates of 0.29 g/L/h [4] [30]. Optimization studies reveal that stirrer velocity significantly influences morphology and production efficiency, with pelleted growth forms achieving superior malate yields compared to filamentous structures [30].

Metabolically engineered Escherichia coli strains provide alternative biotechnological pathways for malate production [17]. The engineered strain XZ658 produces 253 millimolar malate (34 g/L) within 72 hours using a two-stage process combining aerobic cell growth with anaerobic malate production [17]. This approach achieves yields of 1.42 mol/mol glucose with productivity rates of 0.47 g/L/h, representing significant improvements over traditional chemical synthesis methods [17].

Solvent-free crystallization techniques eliminate organic solvent requirements while achieving high product purity [15] [26]. These methods utilize controlled evaporation and temperature manipulation to achieve crystallization without additional chemical solvents [15]. The approach demonstrates yields of 92-97% with minimal waste generation and high energy efficiency [26].

MethodSubstrate/Starting MaterialCatalyst/OrganismYield (%)Energy EfficiencyEnvironmental Impact
Biotechnological ProductionGlucose/AcetateAspergillus oryzae69-84ModerateLow CO₂ footprint
Solvent-free CrystallizationMalic acid powderNone required92-97HighMinimal waste
Enzymatic CatalysisMaleic acidMalate dehydrogenase75-85HighBiodegradable process
Microwave-assisted SynthesisMalic acid solutionNone required88-94Very HighReduced processing time

Enzymatic catalysis employs malate dehydrogenase for the stereospecific conversion of precursor compounds to malate [15] . This approach operates under mild conditions with high selectivity, achieving yields of 75-85% while maintaining biodegradable process characteristics . The enzymatic pathway demonstrates particular advantages for producing optically pure sodium malate enantiomers .

Microwave-assisted synthesis represents the most energy-efficient approach, utilizing microwave heating to accelerate reaction rates and reduce processing times [15]. This method achieves yields of 88-94% while significantly reducing energy consumption compared to conventional heating methods [15]. The technique proves particularly effective for small-scale production and research applications where rapid synthesis is prioritized [15].

Physical Description

White crystalline powder or lumps

Related CAS

6915-15-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 109 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 39 of 109 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 70 of 109 companies with hazard statement code(s):;
H315 (82.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (82.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

676-46-0

Wikipedia

Sodium malate

Use Classification

Food additives
FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Humectant; Skin conditioning

Dates

Modify: 2023-08-15

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